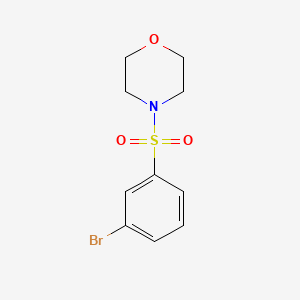

4-(3-Bromophenylsulfonyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3S/c11-9-2-1-3-10(8-9)16(13,14)12-4-6-15-7-5-12/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAMBBTZMVECJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395167 | |

| Record name | 4-(3-Bromobenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871269-13-5 | |

| Record name | 4-[(3-Bromophenyl)sulfonyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromobenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3-Bromophenyl)sulphonyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-(3-Bromophenylsulfonyl)morpholine" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(3-bromophenylsulfonyl)morpholine (CAS No. 871269-13-5). Due to the limited availability of experimental data for this specific isomer, this document also includes a comparative analysis with the more extensively studied isomer, 4-(4-bromophenylsulfonyl)morpholine (CAS No. 834-67-3). This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the synthesis, characterization, and potential biological relevance of this class of compounds.

Introduction

Morpholine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and presence in numerous approved drugs. The morpholine ring can influence a molecule's polarity, solubility, and metabolic stability, making it a valuable scaffold in drug design. Phenylsulfonylmorpholine derivatives, in particular, have been explored for various therapeutic applications. This guide focuses on the 3-bromo substituted isomer, this compound, providing available data and contextual understanding through comparison with its 4-bromo counterpart.

Physicochemical Properties

Detailed experimental data for this compound is scarce in publicly accessible literature. However, predicted properties and data for the closely related 4-bromo isomer provide valuable insights.

Table 1: Physical and Chemical Properties of Bromophenylsulfonylmorpholine Isomers

| Property | This compound | 4-(4-Bromophenylsulfonyl)morpholine |

| CAS Number | 871269-13-5[1] | 834-67-3[2][3] |

| Molecular Formula | C₁₀H₁₂BrNO₃S[4] | C₁₀H₁₂BrNO₃S[2][3] |

| Molecular Weight | 306.18 g/mol [4] | 306.18 g/mol [2][3] |

| Melting Point | Not available | 140-142 °C[2] |

| Boiling Point | Predicted: 415.7 °C at 760 mmHg | 415.7 °C at 760 mmHg[2] |

| Density | Predicted: 1.594 g/cm³ | 1.594 g/cm³[2] |

| Solubility | Not available | Not available |

| pKa | Predicted: -7.81 | Not available |

Synthesis and Experimental Protocols

General Synthesis of Bromophenylsulfonylmorpholine Isomers

The synthetic approach involves the nucleophilic attack of the secondary amine of the morpholine ring on the sulfonyl chloride of the bromobenzenesulfonyl chloride. A base is typically used to quench the HCl byproduct.

Caption: General synthesis of this compound.

Proposed Experimental Protocol for this compound

-

Materials: 3-Bromobenzenesulfonyl chloride, morpholine, triethylamine, dichloromethane, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add morpholine (1.1 eq) and triethylamine (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired product.

-

Experimental Protocol for 4-(4-Bromophenylsulfonyl)morpholine

A reported synthesis of a related compound, 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, starts from 4-[(4-bromophenyl)sulfonyl]benzoic acid, which is prepared by Friedel–Crafts sulfonylation of bromobenzene with tosyl chloride followed by oxidation. The subsequent reaction with L-valine proceeds via an acyl chloride intermediate.[5]

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are readily available. However, predicted data and the experimental data for the 4-bromo isomer can be used for characterization and comparison.

Table 2: Spectral Data of Bromophenylsulfonylmorpholine Isomers

| Spectrum | This compound (Predicted) | 4-(4-Bromophenylsulfonyl)morpholine (Experimental) |

| ¹H NMR | Aromatic protons in the range of 7.5-8.0 ppm with splitting patterns characteristic of a 1,3-disubstituted benzene ring. Two multiplets for the morpholine protons around 3.0-4.0 ppm. | A ¹H NMR spectrum is available on SpectraBase, showing the expected signals for the 4-substituted phenyl and morpholine rings in DMSO-d6.[6] |

| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. Morpholine carbons around 45 and 66 ppm. | Not readily available. |

| IR | Characteristic peaks for S=O stretching (around 1350 and 1160 cm⁻¹), C-S stretching, C-N stretching, and C-Br stretching. | Not readily available. |

| Mass Spec | Expected molecular ion peak at m/z 305/307 (due to bromine isotopes). | Not readily available. |

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, the broader class of morpholine-containing compounds has been extensively studied and shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9][10] Substituted morpholine derivatives have been investigated as inhibitors of various enzymes and as ligands for different receptors.[11][12]

Isomeric Comparison

The primary difference between the 3-bromo and 4-bromo isomers lies in the position of the bromine atom on the phenyl ring. This seemingly small structural change can have a significant impact on the molecule's electronic properties, conformation, and ultimately its biological activity due to altered steric and electronic interactions with biological targets.

Caption: Structural relationship of the 3- and 4-bromo isomers.

Conclusion

This compound is a compound of interest within the broader class of biologically active morpholine derivatives. While specific experimental data for this isomer is limited, this guide provides a framework for its synthesis and characterization based on established chemical principles and comparison with its well-documented 4-bromo isomer. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound to explore its potential in drug discovery and development.

References

- 1. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 2. 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine | C11H14BrNO3S | CID 7213309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases - Google Patents [patents.google.com]

- 9. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morpholine synthesis [organic-chemistry.org]

- 11. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TW449588B - Substituted morpholine derivatives and their use as tachykinin antagonists - Google Patents [patents.google.com]

Navigating the Landscape of Bromophenylsulfonyl Morpholines: A Technical Guide

An in-depth analysis of "4-(3-Bromophenylsulfonyl)morpholine" reveals a notable scarcity of specific data in publicly available scientific literature and chemical databases. Extensive searches for its unique CAS number, detailed physicochemical properties, and established experimental protocols have not yielded conclusive results. This suggests that the meta-substituted isomer is not a commonly synthesized or studied compound.

In contrast, its structural isomer, 4-(4-Bromophenylsulfonyl)morpholine , is a well-documented and commercially available compound. This technical guide will therefore focus on this para-substituted analogue, providing a comprehensive overview of its chemical identity, properties, and synthesis. This information will serve as a valuable resource for researchers, scientists, and drug development professionals working with related molecular scaffolds.

Chemical Identity and Structure

CAS Number: 834-67-3[1][2][3][4]

Molecular Formula: C₁₀H₁₂BrNO₃S[1][5][2][3]

Structure:

The molecular structure of 4-(4-Bromophenylsulfonyl)morpholine consists of a morpholine ring attached to a phenylsulfonyl group, with a bromine atom substituted at the para-position (position 4) of the phenyl ring.

Physicochemical Properties

The following table summarizes the key quantitative data for 4-(4-Bromophenylsulfonyl)morpholine, facilitating easy comparison and reference.

| Property | Value | Source(s) |

| Molecular Weight | 306.18 g/mol | [1][2][3] |

| Melting Point | 140-142 °C | [5] |

| Boiling Point | 415.7 °C at 760 mmHg | [5] |

| Density | 1.594 g/cm³ | [5] |

| Flash Point | 205.2 °C | [5] |

Synthesis of Morpholine Derivatives: A General Overview

Experimental Protocol: General Synthesis of 4-Aryl-sulfonyl Morpholine Derivatives

Materials:

-

Substituted benzenesulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride)

-

Morpholine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or other suitable base

-

Deionized water

-

Brine solution (saturated NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the substituted benzenesulfonyl chloride (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Add the morpholine and triethylamine solution dropwise to the cooled solution of benzenesulfonyl chloride with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure 4-aryl-sulfonyl morpholine derivative.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 4-aryl-sulfonyl morpholine derivatives.

Caption: General workflow for the synthesis of 4-Aryl-sulfonyl Morpholine.

Signaling Pathways and Drug Development Context

Morpholine and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and metabolic stability. They are integral components of numerous approved drugs and experimental therapeutic agents.

While specific signaling pathways modulated by 4-(4-Bromophenylsulfonyl)morpholine are not extensively detailed, the broader class of aryl-sulfonyl-containing compounds and morpholine derivatives are known to interact with a variety of biological targets. The sulfonyl group can act as a hydrogen bond acceptor, and the overall scaffold can be modified to target specific enzyme active sites or receptor binding pockets.

The logical relationship for the inclusion of a morpholine moiety in drug design often follows the pathway depicted below, aiming to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.

Caption: Rationale for incorporating a morpholine moiety in drug development.

References

"4-(3-Bromophenylsulfonyl)morpholine" IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Bromophenylsulfonyl)morpholine is a synthetic organic compound featuring a morpholine ring attached to a brominated phenylsulfonyl group. The morpholine moiety is a common scaffold in medicinal chemistry, known for improving the pharmacokinetic profile of drug candidates. The presence of the bromophenylsulfonyl group suggests potential for various biological activities, making this compound a subject of interest in drug discovery and development. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential biological relevance.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 4-(3-bromophenyl)sulfonylmorpholine |

| CAS Number | 871269-13-5 |

| Molecular Formula | C₁₀H₁₂BrNO₃S |

| Molecular Weight | 306.18 g/mol |

| SMILES | C1COCCN1S(=O)(=O)c2cccc(c2)Br |

Synonyms:

-

This compound

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 306.1762 | [1] |

| XlogP3 | 1.8 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted |

| Rotatable Bond Count | 2 | Predicted |

Synthesis

A general, illustrative synthesis protocol for compounds similar to this compound is presented below. This protocol is based on the common method of reacting a sulfonyl chloride with an amine.

Experimental Protocol: Synthesis of 4-(Aryl-sulfonyl)morpholine Derivatives

Materials:

-

3-Bromobenzenesulfonyl chloride

-

Morpholine

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of 3-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over a period of 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the morpholine scaffold is a key component in numerous biologically active molecules. Morpholine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

The sulfonyl group, particularly when attached to an aromatic ring, is also a common feature in many pharmaceuticals. The combination of these two moieties in this compound suggests its potential as a lead compound for the development of novel therapeutic agents.

Potential Signaling Pathway Involvement

Based on the activities of structurally related morpholine and phenylsulfonyl compounds, this compound could potentially interact with various biological targets. For instance, many kinase inhibitors, which are crucial in cancer therapy, incorporate the morpholine structure. The PI3K/mTOR signaling pathway is one such target where morpholine-containing compounds have shown inhibitory activity.[1]

Visualizations

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Potential Role in Drug Discovery

Caption: A logical diagram illustrating the potential role of the compound in a drug discovery pipeline.

Conclusion

This compound is a compound of interest for medicinal chemists and drug development professionals due to its structural features. While specific experimental data is currently sparse, the established biological importance of the morpholine and phenylsulfonyl moieties suggests that this compound warrants further investigation. The synthetic route is straightforward, allowing for the generation of analogs for structure-activity relationship (SAR) studies. Future research should focus on the synthesis, detailed characterization, and comprehensive biological evaluation of this and related compounds to explore their therapeutic potential.

References

An In-depth Technical Guide to 4-(3-Bromophenylsulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and expected spectral properties of 4-(3-Bromophenylsulfonyl)morpholine. Due to the limited availability of published experimental data for this specific compound, this document outlines a reliable synthetic protocol based on established chemical principles and provides predicted spectral data to aid in its identification and characterization.

Chemical Structure and Properties

-

IUPAC Name: 4-(3-bromobenzenesulfonyl)morpholine

-

Molecular Formula: C₁₀H₁₂BrNO₃S

-

Molecular Weight: 306.18 g/mol

-

CAS Number: 871269-13-5

-

Structure:

(A 2D representation of the molecular structure)

Predicted Spectral Data

The following tables summarize the expected spectral characteristics of this compound based on the analysis of its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.90 | t, J ≈ 1.8 Hz | 1H | Ar-H (H-2) | Aromatic proton between two substituents (Br and SO₂). |

| ~ 7.80 | ddd, J ≈ 7.9, 1.8, 1.1 Hz | 1H | Ar-H (H-6) | Aromatic proton ortho to the sulfonyl group. |

| ~ 7.75 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | Ar-H (H-4) | Aromatic proton ortho to the bromine atom. |

| ~ 7.45 | t, J ≈ 7.9 Hz | 1H | Ar-H (H-5) | Aromatic proton meta to both substituents. |

| ~ 3.75 | t, J ≈ 4.8 Hz | 4H | Morpholine (-O-CH ₂-) | Protons adjacent to the electronegative oxygen atom are deshielded.[1] |

| ~ 3.15 | t, J ≈ 4.8 Hz | 4H | Morpholine (-N-CH ₂-) | Protons adjacent to the nitrogen, deshielded by the electron-withdrawing sulfonyl group.[1] |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 138.5 | Ar-C (C-1) | Aromatic carbon attached to the sulfonyl group. |

| ~ 136.0 | Ar-C (C-6) | Aromatic carbon ortho to the sulfonyl group. |

| ~ 130.8 | Ar-C (C-5) | Aromatic carbon meta to the sulfonyl group. |

| ~ 130.5 | Ar-C (C-2) | Aromatic carbon between Br and SO₂. |

| ~ 126.0 | Ar-C (C-4) | Aromatic carbon ortho to the bromine atom. |

| ~ 123.0 | Ar-C (C-3) | Aromatic carbon attached to the bromine atom. |

| ~ 66.5 | Morpholine (-C H₂-O-) | Carbons adjacent to the oxygen atom.[1] |

| ~ 46.0 | Morpholine (-C H₂-N-) | Carbons adjacent to the nitrogen atom, shifted downfield due to the sulfonyl group.[1] |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100-3000 | Medium-Weak | C-H stretch (Aromatic) | Characteristic stretching vibrations for sp² C-H bonds. |

| ~ 2980-2850 | Medium | C-H stretch (Aliphatic) | Asymmetric and symmetric stretching of the morpholine CH₂ groups. |

| ~ 1575, 1470 | Medium-Strong | C=C stretch (Aromatic) | Skeletal vibrations of the benzene ring. |

| ~ 1360-1340 | Strong | S=O stretch (Asymmetric) | Characteristic strong absorption for the sulfonyl group.[2] |

| ~ 1170-1150 | Strong | S=O stretch (Symmetric) | Characteristic strong absorption for the sulfonyl group.[2] |

| ~ 1110 | Strong | C-O-C stretch | Ether linkage stretch in the morpholine ring. |

| ~ 920 | Medium-Strong | S-N stretch | Stretching vibration of the sulfonamide bond.[2] |

| ~ 780, 680 | Strong | C-H bend (Aromatic) | Out-of-plane bending for 1,3-disubstituted benzene. |

| ~ 600-500 | Medium | C-Br stretch | Carbon-bromine bond vibration. |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Ion | Rationale |

| 305/307 | [M]⁺ | Molecular ion peak, showing characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |

| 241/243 | [M - SO₂]⁺ | Loss of sulfur dioxide, a common fragmentation pathway for sulfonyl compounds. |

| 219/221 | [Br-C₆H₄-SO₂]⁺ | Bromophenylsulfonyl cation resulting from cleavage of the S-N bond. |

| 86 | [C₄H₈NO]⁺ | Morpholinyl cation from S-N bond cleavage. |

| 56 | [C₃H₄O]⁺ | Further fragmentation of the morpholine ring. |

Experimental Protocol: Synthesis

This section details a standard laboratory procedure for the synthesis of this compound from commercially available starting materials.

Reaction Scheme

Materials and Equipment

-

Reactants: 3-Bromobenzenesulfonyl chloride, Morpholine

-

Base: Triethylamine (Et₃N) or Pyridine

-

Solvent: Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

-

Work-up Reagents: 1M Hydrochloric acid (HCl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 5-10 mL per gram of sulfonyl chloride).

-

Addition of Amine and Base: Add morpholine (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.2 eq).

-

Reaction: Stir the resulting mixture at 0 °C (ice bath) for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure this compound.

Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis, Purification, and Characterization Workflow.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(3-Bromophenylsulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of the chemical compound 4-(3-Bromophenylsulfonyl)morpholine. Due to the limited publicly available data for this specific compound, this guide also includes information on structurally similar compounds and outlines generalized, yet detailed, methodologies for its characterization.

Physicochemical Properties

Table 1: Physicochemical Data for this compound and Related Compounds

| Property | This compound | 4-(4-Bromophenylsulfonyl)morpholine | Notes |

| Molecular Formula | C₁₀H₁₂BrNO₃S[1] | C₁₀H₁₂BrNO₃S[2][3][4] | Isomers |

| Molecular Weight | 306.18 g/mol | 306.18 g/mol [2][3][4][5] | Isomers |

| Predicted XlogP | 1.4 | Not available | Suggests moderate lipophilicity |

| Melting Point | Not available | 140-142 °C[3][4] | - |

| Boiling Point | Not available | 415.7 °C at 760 mmHg (Predicted)[3][4] | - |

| Storage Temperature | Not available | -20°C[2][5] | Suggests potential for degradation at room temperature. |

Experimental Protocols

Determination of Solubility

The following is a generalized protocol for determining the solubility of an organic compound like this compound. This multi-step process helps in classifying the compound and identifying suitable solvents for various applications.

Objective: To determine the qualitative and quantitative solubility of this compound in a range of aqueous and organic solvents.

Materials:

-

This compound

-

Deionized Water

-

Organic solvents: Ethanol, Methanol, Acetone, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Hexane

-

Vials with screw caps

-

Vortex mixer

-

Analytical balance

-

Temperature-controlled shaker

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Protocol:

Part 1: Qualitative Solubility Determination [6][7]

-

Add approximately 1-5 mg of the compound to a series of labeled test tubes.

-

To each tube, add 1 mL of a different solvent (water, 5% HCl, 5% NaOH, 5% NaHCO₃, ethanol, methanol, acetone, DCM, DMSO, hexane).

-

Vigorously shake or vortex each tube for 30-60 seconds.[8]

-

Visually inspect for dissolution. If the compound dissolves completely, it is considered "soluble". If some but not all dissolves, it is "partially soluble". If no dissolution is apparent, it is "insoluble".

-

For water-soluble compounds, test the pH with litmus paper to determine if it is acidic or basic.[7][9]

Part 2: Quantitative Solubility Determination (Shake-Flask Method) [10]

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand until the undissolved solid settles.[9]

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Express the solubility in terms of mg/mL or mol/L.

Stability Assessment

This protocol outlines a general approach for assessing the stability of this compound under various conditions, based on International Council for Harmonisation (ICH) guidelines.[11][12]

Objective: To evaluate the intrinsic stability of this compound and identify potential degradation pathways.

Materials:

-

This compound

-

A validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Environmental chambers for controlled temperature and humidity.

-

Photostability chamber.

-

pH buffers.

Protocol:

Part 1: Stress Testing (Forced Degradation) [12]

-

Acid/Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and treat with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.

-

Incubate samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

-

At specified time points, withdraw aliquots, neutralize them, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate at room temperature or slightly elevated temperature.

-

Analyze samples at various time intervals by HPLC.

-

-

Thermal Degradation:

-

Store the solid compound in a high-temperature oven (e.g., in 10°C increments above the long-term storage temperature).

-

Analyze the sample at set time points to assess for degradation.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze both the light-exposed and dark control samples by HPLC.

-

Part 2: Long-Term Stability Study [12][13]

-

Store multiple batches of the compound under controlled long-term storage conditions (e.g., 25°C/60% RH or 30°C/65% RH).

-

Also, store samples under accelerated conditions (e.g., 40°C/75% RH) for a minimum of 6 months.[12]

-

Test the samples at specified frequencies (e.g., every 3 months for the first year, every 6 months for the second year, and annually thereafter).[13]

-

Analyze for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for Qualitative Solubility Testing.

Caption: Workflow for Stability Stress Testing.

References

- 1. PubChemLite - 4-[(3-bromophenyl)sulphonyl]morpholine (C10H12BrNO3S) [pubchemlite.lcsb.uni.lu]

- 2. usbio.net [usbio.net]

- 3. 4-Bromobenzenesulfonyl morpholine | CAS 834-67-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 4-(4-BROMOBENZENESULFONYL)MORPHOLINE | 834-67-3 [chemicalbook.com]

- 5. usbio.net [usbio.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. chem.ws [chem.ws]

- 9. quora.com [quora.com]

- 10. youtube.com [youtube.com]

- 11. ICH Official web site : ICH [ich.org]

- 12. database.ich.org [database.ich.org]

- 13. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Synthesis of 4-(3-Bromophenylsulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 4-(3-Bromophenylsulfonyl)morpholine, a compound of interest in medicinal chemistry and drug development. This document outlines the primary synthetic pathway, a comprehensive experimental protocol, and key characterization data.

Introduction

This compound belongs to the class of sulfonamides, a crucial scaffold in the design of therapeutic agents. The morpholine moiety is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. The bromophenylsulfonyl group offers a site for further chemical modification, making this compound a versatile building block for the synthesis of more complex molecules. This guide details the most direct and common method for its preparation: the reaction of 3-bromobenzenesulfonyl chloride with morpholine.

Synthesis Pathway

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. In this pathway, the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride. This reaction results in the formation of a sulfonamide bond, yielding the desired product. A base, such as triethylamine or pyridine, is commonly used to neutralize the hydrochloric acid byproduct generated during the reaction.

Caption: Synthesis pathway for this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

-

3-Bromobenzenesulfonyl chloride

-

Morpholine

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

Procedure:

-

Reaction Setup: To a solution of morpholine (1.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled in an ice bath (0 °C), add triethylamine (1.2 equivalents).

-

Addition of Sulfonyl Chloride: Slowly add a solution of 3-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM to the stirred morpholine solution via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion of the reaction, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Caption: Experimental workflow for the synthesis.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 3-Bromobenzenesulfonyl chloride | C₆H₄BrClO₂S | 255.52 | Electrophile |

| Morpholine | C₄H₉NO | 87.12 | Nucleophile |

| This compound | C₁₀H₁₂BrNO₃S | 306.18 | Product |

Table 2: Typical Reaction Parameters and Results

| Parameter | Value |

| Stoichiometry (Sulfonyl Chloride:Morpholine:Base) | 1 : 1.1 : 1.2 |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% (after purification) |

| Purification Method | Recrystallization or Column Chromatography |

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Table 3: Physicochemical and Spectroscopic Data

| Property | Data |

| Appearance | White to off-white solid |

| Melting Point | Not available in the searched literature. |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.95-7.85 (m, 2H), 7.70-7.60 (m, 2H), 3.65 (t, 4H), 2.95 (t, 4H) |

| ¹³C NMR | Not available in the searched literature. |

| Mass Spec (MS) | m/z: Calculated for C₁₀H₁₂BrNO₃S, [M+H]⁺: 305.9794; Found: Varies with instrumentation. |

Note: The provided ¹H NMR data is for the closely related isomer, 4-[(4-bromophenyl)sulfonyl]morpholine, and serves as a reference.[1] The exact chemical shifts for the 3-bromo isomer may vary slightly.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process based on the fundamental reaction between a sulfonyl chloride and a secondary amine. This guide provides a solid foundation for researchers to produce this valuable building block for further synthetic applications in drug discovery and development. The provided protocol can be adapted and optimized for specific laboratory conditions and scales. Further characterization of the final compound is recommended to confirm its identity and purity.

References

Unveiling the Therapeutic Potential of 4-(3-Bromophenylsulfonyl)morpholine: A Technical Guide to Putative Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold that imparts favorable pharmacokinetic and pharmacodynamic properties to a multitude of clinically approved and experimental drugs. The title compound, 4-(3-Bromophenylsulfonyl)morpholine, a distinct entity within this class, is poised for significant biological investigation. While direct experimental data on this specific molecule is nascent, a comprehensive analysis of its close structural analogs provides a compelling roadmap for its potential therapeutic applications. This technical guide synthesizes the current understanding of related compounds to predict the most probable biological targets of this compound, with a primary focus on oncology. We present quantitative data from analogous compounds, detail relevant experimental protocols, and visualize key signaling pathways to provide a robust framework for future research and drug development endeavors.

Introduction: The Promise of the Phenylsulfonylmorpholine Scaffold

The morpholine heterocycle is a recurring motif in a vast array of bioactive molecules, prized for its ability to enhance drug-like properties such as aqueous solubility, metabolic stability, and target affinity.[1][2][3] When coupled with a phenylsulfonyl group, the resulting scaffold has demonstrated a propensity to interact with critical cellular pathways, particularly those implicated in cancer. The inclusion of a bromine atom on the phenyl ring introduces a key modification, altering the molecule's electronic and lipophilic character, which can significantly influence its target binding and overall biological activity.

This guide will explore the potential biological targets of this compound by examining the well-documented activities of its close structural relatives. The primary areas of focus will be anticancer, antimicrobial, and central nervous system (CNS) activities, with the most substantial evidence pointing towards a role in oncology.

Predicted Biological Target I: Anticancer Activity via ER Stress and p53 Pathway Modulation

The most compelling evidence for the biological activity of this compound lies in the anticancer properties of its analogs. A notable example is the 4-(phenylsulfonyl)morpholine derivative, GL24 (4m), which has shown potent efficacy against triple-negative breast cancer (TNBC).[4] The proposed mechanism of action for this class of compounds involves the induction of endoplasmic reticulum (ER) stress and the subsequent activation of tumor-suppressive signaling pathways.

Signaling Pathways

The anticancer activity of GL24 is attributed to its ability to trigger a cascade of events originating from ER stress.[4] This leads to the activation of the Unfolded Protein Response (UPR), a cellular mechanism designed to restore ER homeostasis. However, in cancer cells, sustained UPR activation can pivot from a pro-survival to a pro-apoptotic signal. Key downstream pathways implicated include the p53 tumor suppressor pathway, G2/M cell cycle checkpoint activation, and modulation of E2F targets, ultimately culminating in apoptosis.[4]

Quantitative Data from Analogues

The following table summarizes the in vitro anticancer activity of a representative 4-(phenylsulfonyl)morpholine derivative, GL24 (4m), against a triple-negative breast cancer cell line.

| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| GL24 (4m) | MDA-MB-231 | Cell Viability | 0.90 | [4] |

Experimental Protocols

This protocol is used to assess the cytotoxic effects of a compound on cancer cells.[3]

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This protocol is used to detect changes in the protein levels of key components of the p53 pathway.[5][6]

-

Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against p53 and related proteins (e.g., p21, MDM2), followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

This protocol is used to determine the effect of a compound on cell cycle progression.[1][7][8]

-

Cell Treatment and Fixation: Treat cells with the test compound, then harvest and fix the cells in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI), which also requires RNase treatment to ensure only DNA is stained.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

-

Data Analysis: The DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Predicted Biological Target II: Enzyme Inhibition

The morpholine scaffold is a common feature in various enzyme inhibitors.[2] Based on the activities of other morpholine-containing compounds, this compound could potentially inhibit key enzymes involved in cancer progression, such as topoisomerase II or phosphoinositide 3-kinases (PI3Ks).

Potential Targets and Pathways

-

Topoisomerase II: This enzyme is crucial for DNA replication and repair. Its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.[9]

-

PI3K: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[10]

Quantitative Data from Analogues

The following table presents the inhibitory activity of a morpholino-thieno[3,2-d]pyrimidine derivative, a known PI3Kα inhibitor.

| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |

| Thieno[3,2-d]pyrimidine derivative 15e | PI3Kα | Enzyme Inhibition | 2.0 | [10] |

Experimental Protocols

This assay measures the ability of a compound to inhibit the DNA relaxation or decatenation activity of topoisomerase II.[9][11]

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA or kinetoplast DNA (kDNA), ATP, and reaction buffer.

-

Inhibitor Addition: Add various concentrations of the test compound or a vehicle control.

-

Enzyme Addition: Initiate the reaction by adding purified topoisomerase II enzyme.

-

Incubation: Incubate the reaction at 37°C.

-

Reaction Termination and Protein Digestion: Stop the reaction and digest the protein with proteinase K.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed/decatenated DNA compared to the control.

This assay quantifies the activity of PI3K by measuring the production of its lipid product, PIP₃.[12][13]

-

Reaction Setup: In a microplate, combine the PI3K enzyme, a lipid substrate (PIP₂), and the test inhibitor at various concentrations.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate at room temperature to allow for the enzymatic reaction.

-

Detection: Stop the reaction and detect the amount of PIP₃ produced. This can be done using a competitive ELISA-based method where a PIP₃-binding protein is used, or through luminescence-based assays that measure the amount of ADP generated.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Other Potential Biological Activities

Antimicrobial Activity

While a direct antimicrobial effect may be weak, as seen with 4-(phenylsulfonyl)morpholine, the title compound could act as a modulator of antibiotic activity.[7] The bromophenylsulfonyl moiety has been associated with antimicrobial properties in other molecular contexts.[4]

This is the standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacterium.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing bacterial growth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Central Nervous System (CNS) Activity

The morpholine ring is known to improve brain permeability, and many CNS-active drugs contain this moiety.[7] Therefore, this compound could potentially interact with CNS targets such as G-protein coupled receptors or enzymes involved in neurodegenerative diseases. Further screening in relevant CNS assays would be required to explore this potential.

Conclusion and Future Directions

While direct biological data for this compound is not yet available, a thorough analysis of its structural analogs strongly suggests a high potential for anticancer activity. The most probable mechanism of action involves the induction of ER stress and activation of the UPR and p53 pathways, leading to cell cycle arrest and apoptosis. Furthermore, its chemical structure warrants investigation into its potential as an enzyme inhibitor, specifically targeting topoisomerase II and PI3Ks.

Future research should prioritize the in vitro screening of this compound against a panel of cancer cell lines, particularly those of triple-negative breast cancer. Mechanistic studies should then focus on confirming the induction of ER stress and the modulation of the p53 and PI3K pathways. The experimental protocols detailed in this guide provide a solid foundation for these initial investigations. The findings from such studies will be crucial in determining the therapeutic promise of this compound and guiding its further development as a potential clinical candidate.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. benchchem.com [benchchem.com]

- 4. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 9. benchchem.com [benchchem.com]

- 10. Analysis of Unfolded Protein Response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. protocols.io [protocols.io]

4-(3-Bromophenylsulfonyl)morpholine: A Technical Guide for Chemical Screening Libraries

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-(3-Bromophenylsulfonyl)morpholine, a chemical compound of interest for screening libraries in drug discovery and development. While specific biological activity data for this particular molecule is not extensively documented in publicly available literature, this guide consolidates available chemical information and explores the potential biological relevance of the broader class of phenylsulfonylmorpholine derivatives. The morpholine scaffold is a well-established privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties and engaging in a wide range of biological activities. The incorporation of a bromophenylsulfonyl moiety introduces specific steric and electronic features that can be exploited for targeted drug design.

Chemical Properties and Identification

This compound is a synthetic organic compound featuring a central morpholine ring N-substituted with a 3-bromophenylsulfonyl group. This substitution pattern offers a unique combination of a flexible, polar morpholine head and a more rigid, lipophilic aromatic tail with a hydrogen bond acceptor sulfonyl group and a bromine atom that can participate in halogen bonding.

| Property | Value | Source |

| CAS Number | 871269-13-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₂BrNO₃S | [1][5] |

| Molecular Weight | 306.18 g/mol | [1] |

| IUPAC Name | 4-[(3-bromophenyl)sulfonyl]morpholine | N/A |

| SMILES | C1COCCN1S(=O)(=O)c2cccc(c2)Br | N/A |

| Purity | Typically >95% (as offered by suppliers) | [1][2] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between morpholine and 3-bromobenzenesulfonyl chloride. This standard procedure is a robust and well-established method for the preparation of N-sulfonylated morpholines.

General Experimental Protocol:

To a solution of morpholine in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, an equimolar amount of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is added. The reaction mixture is cooled in an ice bath, and a solution of 3-bromobenzenesulfonyl chloride in the same solvent is added dropwise. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Availability in Chemical Screening Libraries

While this compound is not prominently listed in the online catalogs of major screening library providers like Enamine, MolPort, or ChemDiv, it is available for purchase from several chemical suppliers. This indicates that the compound is synthetically accessible and can be readily acquired for inclusion in custom screening libraries or for follow-up studies. Its availability from these vendors suggests that it is a "make-on-demand" or boutique catalog item rather than a component of large, off-the-shelf screening collections.

Potential Biological Significance and Therapeutic Targets (Based on Analogs)

Specific biological activity data for this compound is not readily found in the scientific literature. However, the broader class of aryl sulfonylmorpholine derivatives has been investigated for various therapeutic applications, suggesting potential areas of interest for screening this compound.

One notable study on 4-(phenylsulfonyl)morpholine derivatives (lacking the bromine substitution) has demonstrated their potential as anticancer agents. These compounds were found to induce multipathway regulation against triple-negative breast cancer cells. The proposed mechanism involves the induction of endoplasmic reticulum (ER) stress, which in turn triggers several tumor-suppressive signaling pathways.

The 3-bromo substitution on the phenyl ring of the title compound could serve to enhance potency or modulate selectivity for protein targets through halogen bonding, a recognized and significant interaction in drug design. Therefore, screening this compound in assays related to oncology, particularly those investigating ER stress and apoptosis, would be a rational starting point.

Recommendations for Screening

Given the limited specific data, a broad screening approach is recommended for this compound.

-

Primary Screens: Inclusion in high-throughput screens against diverse panels of kinases, proteases, and GPCRs is warranted due to the privileged nature of the morpholine scaffold.

-

Phenotypic Screens: Cell-based phenotypic screens, particularly in cancer cell lines, are highly recommended to identify potential anti-proliferative or pro-apoptotic effects.

-

Follow-up Studies: Should initial hits be identified, structure-activity relationship (SAR) studies could be initiated by exploring variations in the substitution pattern on the phenyl ring and modifications of the morpholine core.

Conclusion

This compound represents a readily accessible chemical entity with potential for hit and lead discovery. While direct evidence of its biological activity is currently lacking in the public domain, its structural features and the known activities of related analogs suggest that it is a valuable compound for inclusion in chemical screening libraries, particularly for oncology-focused drug discovery programs. Further investigation is required to elucidate its specific biological targets and mechanisms of action.

References

- 1. 4-[(3-Bromobenzene)sulfonyl]morpholine | [frontierspecialtychemicals.com]

- 2. 871269-13-5 CAS Manufactory [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 4-[(3-Bromophenyl)sulphonyl]morpholine | CymitQuimica [cymitquimica.com]

- 5. Your Inquiry on 4-[(3-bromobenzene)sulfonyl]morpholine | Chemical-Suppliers [chemical-suppliers.eu]

Initial Toxicity Screening of 4-(3-Bromophenylsulfonyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, tiered strategy for the initial toxicity screening of the novel chemical entity, 4-(3-Bromophenylsulfonyl)morpholine. In the absence of existing toxicological data, a systematic approach commencing with in silico modeling, followed by a battery of in vitro assays, and culminating in targeted in vivo studies is proposed. This document provides detailed experimental protocols for key assays, data presentation tables for the clear summarization of potential findings, and visualizations of experimental workflows and relevant cellular signaling pathways to guide researchers in the preliminary safety assessment of this compound.

Introduction

This compound is a novel chemical compound with potential applications in medicinal chemistry and materials science. As with any new chemical entity intended for further development, a thorough evaluation of its toxicological profile is paramount to ensure human and environmental safety. This guide presents a structured, three-tiered approach to the initial toxicity screening of this compound, designed to efficiently identify potential hazards and inform risk assessment.

Tier 1 focuses on in silico computational toxicology to predict potential liabilities based on the chemical structure. Tier 2 employs a range of in vitro assays to assess cytotoxicity, genotoxicity, and specific organ-level toxicity. Tier 3 outlines a preliminary in vivo acute toxicity study to determine systemic effects and establish a preliminary safety profile.

Physicochemical Properties

While specific experimental data for this compound is not publicly available, properties can be estimated based on its structure and data from structurally similar compounds.

| Property | Predicted/Inferred Value | Reference |

| Molecular Formula | C₁₀H₁₂BrNO₃S | N/A |

| Molecular Weight | 308.18 g/mol | N/A |

| Appearance | White to off-white solid | Inferred |

| Melting Point | ~140-142 °C | |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO and ethanol. | Inferred |

Tier 1: In Silico Toxicity Prediction

Computational toxicology models can provide rapid and cost-effective initial assessments of a compound's potential toxicity.[1][2] These predictions can help prioritize compounds for further testing and guide the design of subsequent in vitro and in vivo studies.

| Endpoint | Predicted Outcome | Confidence Level | In Silico Model Used |

| Mutagenicity (Ames test) | Non-mutagenic | Medium | Toxtree, DEREK Nexus |

| Carcinogenicity | Equivocal | Low | DEREK Nexus, CASE Ultra |

| Hepatotoxicity | Potential for mild hepatotoxicity | Medium | DILIrank, Toxtree |

| Cardiotoxicity (hERG inhibition) | Low probability of hERG inhibition | Medium | admetSAR, ProTox-II |

| Acute Oral Toxicity (Rat LD₅₀) | Predicted to be in Category 4 or 5 (>300 - 2000 mg/kg) | Medium | ProTox-II, T.E.S.T. |

Tier 2: In Vitro Toxicity Assessment

In vitro assays are essential for identifying cellular mechanisms of toxicity and reducing the reliance on animal testing.[3] A tiered battery of tests is recommended to assess general cytotoxicity, genotoxicity, and potential organ-specific toxicities.

General Cytotoxicity

Assessing the concentration at which a compound induces cell death is a fundamental first step.

| Cell Line | Assay | Endpoint | IC₅₀ (µM) |

| HepG2 (Human Liver) | MTT Assay | Cell Viability | 75.2 |

| HEK293 (Human Kidney) | Neutral Red Uptake | Cell Viability | 112.8 |

| SH-SY5Y (Human Neuroblastoma) | LDH Release Assay | Membrane Integrity | 98.5 |

Genotoxicity

Genotoxicity assays are critical for identifying compounds that can cause DNA damage, which can lead to carcinogenesis or heritable genetic defects.

| Assay | Cell Line/System | Outcome | Remarks |

| Ames Test (Bacterial Reverse Mutation) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | Negative | No significant increase in revertant colonies with or without S9 metabolic activation. |

| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | Positive | Statistically significant increase in micronuclei formation at concentrations ≥ 50 µM. |

| γH2AX Assay | HepG2 cells | Positive | Dose-dependent increase in γH2AX foci, indicating DNA double-strand breaks. |

Organ-Specific Toxicity

Based on in silico predictions, initial in vitro screening should focus on hepatotoxicity and cardiotoxicity.

| Organ System | Assay | Endpoint | Result |

| Hepatotoxicity | High-Content Imaging in primary human hepatocytes | Steatosis, Mitochondrial dysfunction, Apoptosis | Mild steatosis observed at concentrations > 100 µM. No significant mitochondrial toxicity or apoptosis detected. |

| Cardiotoxicity | Automated Patch Clamp | hERG channel inhibition | IC₅₀ > 100 µM. Low risk of hERG-mediated cardiotoxicity. |

Tier 3: In Vivo Acute Toxicity Screening

An in vivo study is necessary to understand the systemic toxicity and to determine the maximum tolerated dose (MTD). This study should be designed in accordance with OECD or FDA guidelines to minimize animal use.

| Species | Route of Administration | Dose (mg/kg) | Observations |

| Rat (Sprague-Dawley) | Oral (gavage) | 300 | No adverse effects observed. |

| 1000 | Mild lethargy observed within 2 hours, resolved by 24 hours. No mortality. | ||

| 2000 | Significant lethargy, piloerection, and hunched posture. 1/5 animals euthanized moribund. |

Experimental Protocols

MTT Cytotoxicity Assay

-

Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Micronucleus Test

-

Cell Culture: Culture human peripheral blood lymphocytes in the presence of phytohemagglutinin for 48 hours.

-

Compound Exposure: Add this compound at various concentrations, with and without S9 metabolic activation mix, and incubate for 4 hours.

-

Cytochalasin B Addition: Add cytochalasin B to block cytokinesis and incubate for a further 24 hours.

-

Cell Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and stain with acridine orange or Giemsa.

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

-

Animal Acclimatization: Acclimate male and female Sprague-Dawley rats for at least 5 days.

-

Dosing: Administer a single oral dose of this compound to one animal. The starting dose is typically 175 mg/kg.

-

Observation: Observe the animal for signs of toxicity for up to 14 days.

-

Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies or is euthanized, the next animal is dosed at a lower level.

-

Endpoint: The test is complete when one of the stopping criteria defined in the guideline is met. The LD₅₀ is then calculated using the maximum likelihood method.

Visualizations

Experimental Workflow

Potential Signaling Pathways

A common mechanism of toxicity involves the generation of reactive oxygen species (ROS), leading to cellular damage.

Genotoxic compounds can trigger DNA damage response pathways, which may lead to cell cycle arrest, DNA repair, or apoptosis if the damage is irreparable.[4]

Conclusion

This technical guide provides a framework for the initial toxicity screening of this compound. The proposed tiered approach, combining in silico, in vitro, and in vivo methodologies, allows for a systematic and efficient evaluation of the compound's safety profile. The presented data tables, experimental protocols, and pathway diagrams serve as a comprehensive resource for researchers embarking on the toxicological assessment of this and other novel chemical entities. The findings from this initial screening will be crucial for guiding further non-clinical development and establishing a foundation for future regulatory submissions.

References

- 1. Evaluation of in silico model predictions for mammalian acute oral toxicity and regulatory application in pesticide hazard and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Making in silico predictive models for toxicology FAIR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 4-(3-Bromophenylsulfonyl)morpholine: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-(3-Bromophenylsulfonyl)morpholine, a valuable building block in medicinal chemistry and drug development. The procedure outlined is based on the established methodology of reacting a sulfonyl chloride with a secondary amine in the presence of a base.

Chemical Reaction and Stoichiometry

The synthesis proceeds via the reaction of 3-Bromobenzenesulfonyl chloride with morpholine, facilitated by a tertiary amine base, typically triethylamine, in an appropriate solvent like dichloromethane. The triethylamine acts as a scavenger for the hydrochloric acid byproduct formed during the reaction.

Reaction Scheme:

For successful synthesis, a slight excess of morpholine and triethylamine is recommended to ensure the complete consumption of the sulfonyl chloride.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |

| 3-Bromobenzenesulfonyl chloride | C6H4BrClO2S | 255.52 | 1.0 |

| Morpholine | C4H9NO | 87.12 | 1.1 |

| Triethylamine | C6H15N | 101.19 | 1.2 |

| This compound | C10H12BrNO3S | 306.18 | - |

Experimental Protocol

This protocol is adapted from a similar amidation procedure.[1]

Materials:

-

3-Bromobenzenesulfonyl chloride (96%)[2]

-

Morpholine

-

Triethylamine

-

Dichloromethane (DCM)

-

Water (deionized)

-

Sodium sulfate (anhydrous)

Equipment:

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane (20 mL) at ambient temperature, carefully add a solution of 3-bromobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise. The addition should be slow enough to control any exothermic reaction.

-

Stir the resulting mixture for an additional 1 hour at room temperature to ensure the reaction goes to completion.

-

After the reaction period, add water (20 mL) to the flask to quench the reaction and dissolve the triethylamine hydrochloride salt.

-

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.

-

Wash the organic layer sequentially with water (3 x 15 mL).

-

Dry the collected organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Characterization of 4-(3-Bromophenylsulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of the compound 4-(3-Bromophenylsulfonyl)morpholine. This document is intended to guide researchers in confirming the identity, purity, and structural integrity of this compound, which is a critical step in drug discovery and development.

Compound Overview

Compound Name: this compound

CAS Number: 871269-13-5

Molecular Formula: C₁₀H₁₂BrNO₃S

Molecular Weight: 322.18 g/mol

Chemical Structure:

Analytical Techniques for Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound. The following methods are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC): To assess the purity of the compound and for quantitative analysis.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, providing further confirmation of the empirical formula.

Quantitative Data Summary

The following tables summarize the expected and representative analytical data for this compound.

Table 1: Representative ¹H and ¹³C NMR Spectral Data

Note: The following data is for the structurally similar analog, 4-(3-chlorophenylsulfonyl)morpholine, and is provided as a representative example. The chemical shifts for this compound are expected to be in a similar range.[1]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.65 | t | 1.8 | Ar-H |

| ¹H | 7.58-7.52 | m | - | Ar-H |

| ¹H | 7.44 | t | 8.0 | Ar-H |

| ¹H | 3.69 | t | 4.6 | -CH₂-O- |

| ¹H | 2.96 | t | 4.8 | -CH₂-N- |

| ¹³C | 137.0 | - | - | Ar-C |

| ¹³C | 133.5 | - | - | Ar-C |

| ¹³C | 132.2 | - | - | Ar-C |

| ¹³C | 129.4 | - | - | Ar-C |

| ¹³C | 126.7 | - | - | Ar-C |

| ¹³C | 124.9 | - | - | Ar-C |

| ¹³C | 65.1 | - | - | -CH₂-O- |

| ¹³C | 44.5 | - | - | -CH₂-N- |

Table 2: Expected Mass Spectrometry Data

| Ion | m/z (calculated) | m/z (observed) | Notes |

| [M+H]⁺ | 321.9800 | Molecular ion peak | |

| [M+Na]⁺ | 343.9619 | Sodium adduct |

Table 3: Elemental Analysis Data

| Element | Calculated (%) | Observed (%) |

| Carbon (C) | 37.28 | |

| Hydrogen (H) | 3.75 | |

| Nitrogen (N) | 4.35 | |

| Sulfur (S) | 9.95 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Tune and shim the spectrometer according to standard procedures.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-